4-Methyl-3-(pyridin-3-yl)benzoic acid
Overview
Description
4-Methyl-3-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where a methyl group and a pyridinyl group are substituted at the 4th and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyridin-3-yl)benzoic acid typically involves the reaction of 4-methylbenzoic acid with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts to reduce costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The pyridinyl group can be reduced to a piperidinyl group using hydrogenation conditions with a palladium catalyst.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various electrophiles in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products
Oxidation: 4-Carboxy-3-(pyridin-3-yl)benzoic acid.
Reduction: 4-Methyl-3-(piperidin-3-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-3-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pyridin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The pyridinyl group can coordinate with metal ions, making it useful in coordination chemistry and catalysis. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4th position.
4-Methyl-3-(pyridin-2-yl)benzoic acid: Similar structure but with the pyridinyl group at the 2nd position.
4-Methyl-3-(pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4th position.
Uniqueness
4-Methyl-3-(pyridin-3-yl)benzoic acid is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different biological activities and applications compared to its isomers .
Biological Activity
4-Methyl-3-(pyridin-3-yl)benzoic acid (CAS No. 1214335-68-8) is an organic compound characterized by its unique structure, featuring a methyl group and a pyridinyl group at the 4th and 3rd positions, respectively. This structural configuration influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The molecular formula of this compound is C13H11NO2, with a molecular weight of approximately 215.23 g/mol. Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, acting as a ligand in coordination chemistry. The pyridinyl group can coordinate with metal ions, which is crucial in enzyme inhibition and receptor modulation. The specific mechanisms can vary based on the target enzyme or receptor involved.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- Enzyme Inhibition :
-
Coordination Chemistry :
- The compound's ability to form complexes with metal ions enhances its utility in catalysis and drug design, particularly in developing new materials for medicinal applications.
Case Study 1: Antiviral Activity
A study focused on the synthesis and biological evaluation of related compounds demonstrated that derivatives of benzoic acid exhibited significant anti-HIV activity. The most potent compounds showed inhibition percentages exceeding 80% at concentrations around 100 μM, with no significant cytotoxicity observed .
Case Study 2: Anticancer Potential
In another investigation, the compound was part of a series designed to mimic known kinase inhibitors. These studies indicated that certain derivatives could effectively inhibit tyrosine kinases involved in cancer progression, suggesting potential therapeutic applications in treating leukemia and other malignancies .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-(Pyridin-4-yl)benzoic acid | Pyridine at position 4 | Moderate anticancer activity |
4-Methyl-3-(pyridin-2-yl)benzoic acid | Pyridine at position 2 | Lower activity compared to pyridine at position 3 |
This compound | Unique structure | Significant enzyme inhibition and anticancer properties |
Properties
IUPAC Name |
4-methyl-3-pyridin-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-5-10(13(15)16)7-12(9)11-3-2-6-14-8-11/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCKELBKIQTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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